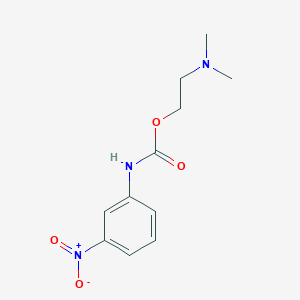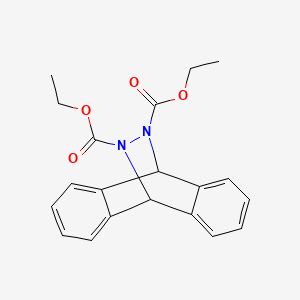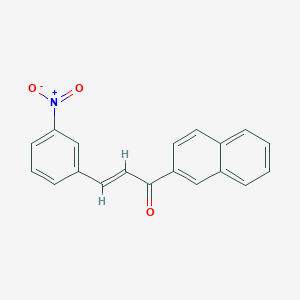
3-(3-Nitrophenyl)-2'-acrylonaphthone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Nitrophenyl)-2’-acrylonaphthone is an organic compound that belongs to the class of aromatic ketones It features a naphthone core with a nitrophenyl and an acryl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenyl)-2’-acrylonaphthone typically involves the condensation of 3-nitrobenzaldehyde with 2’-acetonaphthone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of 3-(3-Nitrophenyl)-2’-acrylonaphthone may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
Types of Reactions:
Oxidation: The nitro group in 3-(3-Nitrophenyl)-2’-acrylonaphthone can undergo reduction to form the corresponding amine. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group in the naphthone core can be reduced to form the corresponding alcohol. Sodium borohydride or lithium aluminum hydride are common reducing agents used for this purpose.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed:
Reduction of Nitro Group: 3-(3-Aminophenyl)-2’-acrylonaphthone
Reduction of Carbonyl Group: 3-(3-Nitrophenyl)-2’-acrylonaphthol
Substitution Reactions: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-(3-Nitrophenyl)-2’-acrylonaphthone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its aromatic nature and potential for conjugation with other molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new drugs. Its structural features may allow it to interact with specific biological targets.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 3-(3-Nitrophenyl)-2’-acrylonaphthone depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, π-π interactions, or covalent bonding. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The acryl group may participate in Michael addition reactions with nucleophiles in biological systems.
Vergleich Mit ähnlichen Verbindungen
3-Nitrophenylboronic Acid: Similar in structure but contains a boronic acid group instead of an acryl group.
3-Nitrophenol: Contains a hydroxyl group instead of the acryl and naphthone groups.
N-(1H-Benzo[d]imidazol-2-yl)-1-(3-nitrophenyl)methanimine: Contains a benzimidazole moiety instead of the naphthone core.
Uniqueness: 3-(3-Nitrophenyl)-2’-acrylonaphthone is unique due to the presence of both a nitrophenyl and an acryl group attached to a naphthone core
Eigenschaften
CAS-Nummer |
22290-84-2 |
|---|---|
Molekularformel |
C19H13NO3 |
Molekulargewicht |
303.3 g/mol |
IUPAC-Name |
(E)-1-naphthalen-2-yl-3-(3-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H13NO3/c21-19(11-8-14-4-3-7-18(12-14)20(22)23)17-10-9-15-5-1-2-6-16(15)13-17/h1-13H/b11-8+ |
InChI-Schlüssel |
IXRSRSAIQNFEBQ-DHZHZOJOSA-N |
Isomerische SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B11948733.png)
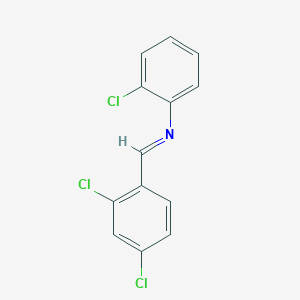
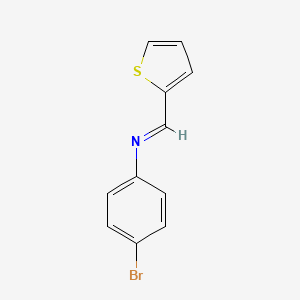

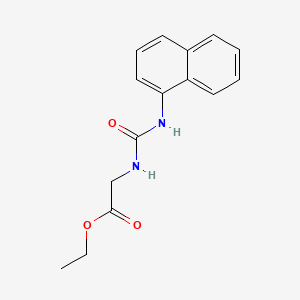
![Ethyl [2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]carbamate](/img/structure/B11948747.png)

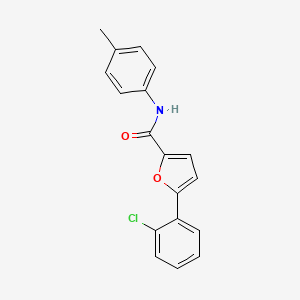
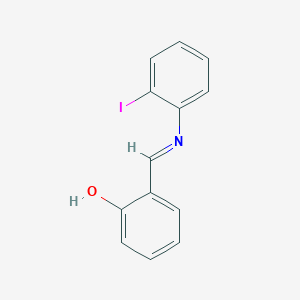

![Phosphonic acid, (3-bromobenzo[b]selenophene-2-yl)-](/img/structure/B11948784.png)
